4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine

Kinase inhibitor design Structure-Activity Relationship (SAR) Hinge-region binding

4-Cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine (CAS 2640828-58-4) is a synthetic heterocyclic small molecule with molecular formula C19H24N4 and a molecular weight of 308.4 g/mol. It belongs to the piperazinyl-pyrimidine class, a scaffold that has been extensively patented for CCR4 antagonism and protein kinase inhibition, indicating its relevance for immunological and oncology target screening.

Molecular Formula C19H24N4
Molecular Weight 308.4 g/mol
CAS No. 2640828-58-4
Cat. No. B6473072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine
CAS2640828-58-4
Molecular FormulaC19H24N4
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3)C4CC4
InChIInChI=1S/C19H24N4/c1-14-3-4-15(2)18(11-14)22-7-9-23(10-8-22)19-12-17(16-5-6-16)20-13-21-19/h3-4,11-13,16H,5-10H2,1-2H3
InChIKeyYXUMCGQQQQQSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine (CAS 2640828-58-4) – A Substituted Piperazinyl-Pyrimidine for Receptor and Kinase Research


4-Cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine (CAS 2640828-58-4) is a synthetic heterocyclic small molecule with molecular formula C19H24N4 and a molecular weight of 308.4 g/mol . It belongs to the piperazinyl-pyrimidine class, a scaffold that has been extensively patented for CCR4 antagonism and protein kinase inhibition, indicating its relevance for immunological and oncology target screening [1].

Why Piperazinyl-Pyrimidine Substitution Patterns Dictate Target Engagement for 4-Cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine


Subtle changes in the substitution pattern of piperazinyl-pyrimidine derivatives drastically alter their biological activity profile. For instance, the specific placement of the cyclopropyl group at the 4-position versus the 2-position of the pyrimidine core, in conjunction with the 2,5-dimethylphenyl substituent on the piperazine ring, is a known determinant for kinase selectivity and CCR4 antagonism [1]. Generic substitution with a positional isomer, such as 2-cyclopropyl-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine, or a des-phenyl analog like 4-cyclopropyl-6-(piperazin-1-yl)pyrimidine, is therefore not scientifically valid without direct comparative pharmacological data [2].

Quantitative Procurement-Specific Evidence for 4-Cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine


Structural Differentiation: Regioisomeric Advantage of 4-Cyclopropyl-6-piperazinyl-pyrimidine for Kinase Hinge Binding

The compound 4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine positions the piperazine moiety at the pyrimidine 6-position, while a common regioisomer, 2-cyclopropyl-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine, places it at the 4-position. In the piperazinyl-pyrimidine class, the pyrimidine nitrogen atoms are critical for forming hydrogen bonds with the kinase hinge region [1]. Altering the substitution pattern from 4,6- to 2,4- on the pyrimidine core changes the spatial orientation of the hinge-binding motif, which can completely abolish target engagement [2]. The 4,6-substitution pattern is a privileged scaffold for ATP-competitive kinase inhibitors, as exemplified by the S6K1 inhibitor PF-4708671, and this target compound maintains that critical pharmacophoric feature .

Kinase inhibitor design Structure-Activity Relationship (SAR) Hinge-region binding

Predicted Physicochemical Advantage: Higher Lipophilicity (cLogP) Compared to Piperazinyl-Pyrimidine Core

Computational prediction of drug-likeness parameters indicates a cLogP of approximately 3.38 for the target compound [1]. In contrast, the simpler core scaffold, 4-cyclopropyl-6-(piperazin-1-yl)pyrimidine (CAS 1545121-65-0), lacks the lipophilic 2,5-dimethylphenyl substituent and is predicted to have a significantly lower cLogP (approx. 1.5-2.0) . The higher lipophilicity of the target compound suggests improved passive membrane permeability and, critically, a greater likelihood of crossing the blood-brain barrier, an essential property for neurotherapeutic target screening.

Drug-likeness prediction Permeability Blood-brain barrier penetration

Commercial Procurement Advantage: Rapid Sourcing with Guaranteed Purity from Established Supplier Networks

The target compound is available for immediate procurement with a guaranteed purity of 95% and an estimated delivery time of 22 working days to the US and EU . In contrast, 2-cyclopropyl-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine, its closest positional isomer, is listed on vendor websites but with ambiguous lead times and a higher price point for equivalent purity, indicating lower supply reliability . This makes the target compound the more accessible option for screening campaigns requiring timely compound acquisition.

Chemical procurement Lead time Purity specification

Optimal Application Scenarios for 4-Cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine in Drug Discovery


Kinase Selectivity Profiling Campaigns

The compound's 4,6-disubstituted pyrimidine core is a recognized ATP-competitive kinase hinge-binding motif. It is well-suited for broad-panel kinase profiling assays (e.g., kinase selectivity screening panels from Eurofins or Reaction Biology Corp.) to identify its kinase inhibition fingerprint. This application is supported by the class-level evidence from piperazinyl-pyrimidine kinase inhibitors .

CNS Penetration Screening Programs

With a predicted cLogP of 3.38, this compound is more lipophilic than the unsubstituted piperazinyl-pyrimidine core, suggesting it may better cross the blood-brain barrier. It is a rational first choice for CNS-target discovery programs (e.g., neuroinflammation, neurodegeneration) compared to more polar analogs, before committing to extensive medicinal chemistry optimization .

Rapid Hit-to-Lead Initiation

For research groups that have identified a preliminary hit from virtual screening and require a quickly deliverable, low-cost physical sample for in vitro validation, the compound's favorable cost (33 USD/mg) and lead time (22 working days) make it an operationally efficient choice compared to analogs with longer delivery times .

Quote Request

Request a Quote for 4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.